2-(3-Methoxypropyl)piperidine

描述

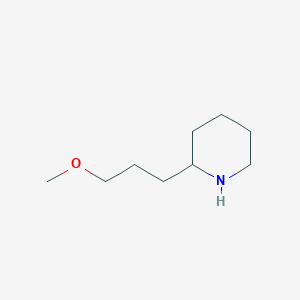

Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-4-6-9-5-2-3-7-10-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWYDXDKXESES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405689 | |

| Record name | 2-(3-methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-77-9 | |

| Record name | 2-(3-methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxypropyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Methoxypropyl Piperidine and Its Precursors

Direct Synthesis Approaches for 2-(3-Methoxypropyl)piperidine

The direct synthesis of this compound involves the formation of the piperidine (B6355638) ring or the introduction of the 3-methoxypropyl substituent onto a pre-existing piperidine structure. These methods are chosen based on factors like yield, regioselectivity, and the availability of starting materials.

Detailed Exploration of Multi-Step Synthesis Pathways

Multi-step pathways are often employed to achieve high regioselectivity and yield. A prominent strategy involves the synthesis of a pyridine (B92270) precursor followed by its reduction.

Hydrogenation of Pyridine Derivatives: A highly effective two-step synthesis begins with the preparation of 2-(3-methoxypropyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring. This method is noted for its high yields, typically ranging from 80-85%, and excellent regioselectivity, as the substitution is directed at the 2-position of the pyridine ring prior to reduction.

| Reaction Step | Description | Typical Reagents & Conditions | Yield |

| Step 1 | Synthesis of 2-(3-methoxypropyl)pyridine | Friedländer condensation or similar methods. | - |

| Step 2 | Catalytic Hydrogenation | 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂) at 50 psi, Ethanol (Solvent), 25°C. | 80-85% |

Direct Alkylation via Deprotonation: Another common approach is the direct alkylation of piperidine. This method involves the deprotonation of piperidine, typically at the 2-position, using a strong base, followed by reaction with a 3-methoxypropyl halide. Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is frequently used to generate the piperidinide anion intermediate. While straightforward, this method can suffer from side reactions such as N-alkylation and over-alkylation, leading to moderate yields of 50-65%.

| Parameter | Condition/Reagent |

| Base | Sodium hydride (NaH) (2.5 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Alkylating Agent | 3-Methoxypropyl bromide (1.2 equiv) |

| Yield | 50-65% |

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidine rings and their derivatives. researchgate.net This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, a relevant reductive amination strategy involves the reaction of 2-acetylpiperidine with methoxypropylamine. The resulting imine intermediate is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4-5) in a solvent such as methanol. However, steric hindrance at the 2-position of the piperidine ring can be a limiting factor, often resulting in lower yields of around 40-50%.

Synthetic Routes to Key Methoxypropyl-Substituted Piperidine Intermediates

The synthesis of more complex pharmaceuticals often relies on functionalized piperidine intermediates. The preparation of N-substituted piperidinones and piperidinamines is crucial for building more elaborate molecular architectures.

Preparation of 1-(3-Methoxypropyl)-4-piperidinone as a Precursor

1-(3-Methoxypropyl)-4-piperidinone is a key intermediate, notably in the synthesis of the selective 5-HT₄ receptor agonist, prucalopride. innospk.com Its structure provides a stable and versatile scaffold for further chemical modifications. innospk.com

A common and practical method for synthesizing 1-(3-methoxypropyl)-4-piperidinone involves the N-alkylation of 4-piperidone (B1582916) with 3-methoxy-n-propyl chloride. google.com This nucleophilic substitution reaction provides a direct route to the desired intermediate, utilizing commercially available and relatively inexpensive starting materials. google.com

Synthesis Protocols for 1-(3-Methoxypropyl)-4-piperidinamine (B103848)

1-(3-Methoxypropyl)-4-piperidinamine is another critical building block in pharmaceutical synthesis. chemicalbook.com Several methods have been developed for its preparation, offering different advantages in terms of yield, purity, and operational simplicity.

Reductive Amination of Piperidone: One synthetic pathway starts from 1-(3-methoxypropyl)-4-piperidone. google.com This ketone intermediate undergoes reductive amination with benzylamine (B48309) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form an N-benzyl protected amine. google.com The benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final product, 1-(3-methoxypropyl)-4-piperidinamine. google.com This two-step process has been reported to achieve high molar yields. google.com

| Reaction Step | Description | Key Reagents | Reported Molar Yield |

| Step 1 | Reductive Amination | 1-(3-methoxy-propyl) piperidone, 4-Methoxybenzylamine, Sodium triacetoxyborohydride, Methanol. google.com | 88.6% google.com |

| Step 2 | Debenzylation | N-(3-methoxy-propyl)-4-benzamido piperidine, 10% Palladium on carbon, Hydrogen. google.com | 96.3% google.com |

Hofmann Degradation: An alternative route involves the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine. This reaction is carried out using dibromohydantoin and potassium hydroxide (B78521) in a water-acetonitrile solvent system. The reaction yields 1-(3-methoxypropyl)-4-piperidinamine with high purity after purification by distillation.

| Parameter | Reagent/Condition |

| Starting Material | 4-Formamide-1-(3-methoxypropyl)-piperidine |

| Reagents | Dibromohydantoin, Potassium hydroxide |

| Solvents | Water, Acetonitrile (B52724) |

| Temperature | ≤5°C initially, then 15–25°C |

| Yield | 83% |

| Purity (GC) | 98.6% |

Alkylation of Protected 4-Aminopiperidine (B84694): A method involving the protection of 4-aminopiperidine allows for selective N-alkylation. The primary amine of 4-aminopiperidine is first protected, for example, with benzophenone (B1666685) to form an imine. patsnap.com The secondary amine on the piperidine ring is then deprotonated with a base like sodium hydride or n-butyllithium and subsequently alkylated with a 3-methoxypropyl halide. patsnap.com The final step involves the acidic removal of the protecting group to afford 1-(3-methoxypropyl)-4-piperidinamine. patsnap.com

Two-Step Pathway via Piperidine Oxime Formation and Catalytic Hydrogenation

A common strategy for synthesizing piperidine derivatives involves the formation of an oxime from a corresponding piperidone, followed by reduction. This two-step pathway is adaptable for the synthesis of this compound, starting from 2-(3-methoxypropyl)piperidone.

The initial step is the reaction of the piperidone with hydroxylamine (B1172632) hydrochloride. This reaction is typically conducted under reflux in a suitable solvent like acetic acid to form the piperidine oxime intermediate.

The subsequent step is the catalytic hydrogenation of the resulting oxime to yield the target amine, this compound. This reduction is commonly achieved using hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium (Pd) or nickel (Ni) are often employed for this transformation. An alternative approach involves the hydrogenation of substituted pyridine precursors. For instance, 2-(3-methoxypropyl)pyridine can be hydrogenated over a platinum oxide (PtO₂) catalyst or palladium on carbon (Pd/C) under hydrogen pressure to yield this compound with high efficiency. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation

| Precursor | Catalyst | Hydrogen Pressure | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-(3-methoxypropyl)pyridine | 10% Pd/C | 50 psi | - | 80-85% | |

| Substituted Pyridines | PtO₂ | 50-70 bar | Acetic Acid | - | researchgate.net |

Hofmann Degradation of Formamide Derivatives

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one less carbon atom. patsnap.com This reaction can be adapted to synthesize piperidine derivatives. For instance, a method for preparing 1-(3-methoxypropyl)-4-piperidinamine utilizes the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine. This process involves reagents like dibromohydantoin and a base such as potassium hydroxide in a mixed solvent system like water-acetonitrile. The reaction typically proceeds at low temperatures initially (≤5°C) and is then allowed to warm to room temperature. A similar strategy could be envisioned for precursors leading to this compound, although this is less direct for a C-substituted piperidine.

A more relevant application of this reaction would be in the synthesis of precursors. For example, the Hofmann degradation of 2-chloro-4-methyl-niacinamide is used to form 2-chloro-3-amino-4-methylpyridine, which can then be further modified. patsnap.com The synthesis of orthogonally protected 3-amino-4-anilidopiperidine derivatives has also been achieved using an N-bromoacetamide mediated Hofmann rearrangement, demonstrating its utility in creating substituted piperidine scaffolds. researchgate.net

Etherification Followed by Amination Reactions

This synthetic route involves first establishing the ether linkage and then forming the piperidine ring or introducing the amino functionality. A patented method describes the reaction of 4-hydroxypiperidine (B117109) with 3-bromopropyl methyl ether in acetonitrile, catalyzed by potassium carbonate at elevated temperatures (75–80°C). The resulting intermediate then undergoes amination to produce the final product with a high yield and purity.

Applying this logic to the synthesis of this compound, a suitable starting material would be a diol or a halo-alcohol which can undergo etherification with a methoxy-containing reagent, followed by a cyclization reaction to form the piperidine ring. A general method for N-heterocyclization involves the reaction of primary amines with diols catalyzed by a Cp*Ir complex, which can produce five-, six-, and seven-membered cyclic amines in good yields. organic-chemistry.org

Application of Selective Amine Protection and Deprotection Strategies

Protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions. In piperidine chemistry, the nitrogen atom is often protected while other functionalizations are carried out. masterorganicchemistry.com Common amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

A key strategy involves the selective protection of a primary amine to allow for the alkylation of a secondary amine within the same molecule. For example, 4-aminopiperidine can be selectively protected at the primary amine using benzophenone to form a Schiff base. patsnap.com This allows the secondary ring nitrogen to be deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated with a reagent such as 3-methoxybromopropane. patsnap.com The protecting group is then removed under acidic conditions to yield the final product. patsnap.com

The choice of protecting group is critical for orthogonality, allowing for selective removal without affecting other parts of the molecule. sigmaaldrich.com For instance, a Boc group is removed with acid, a Cbz group by hydrogenation, and an Fmoc group with a base like piperidine. masterorganicchemistry.com This orthogonality is essential when synthesizing complex molecules with multiple functional groups. sigmaaldrich.combeilstein-journals.org

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Condition | Reference |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Boc₂O | Strong Acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Cbz (benzyloxycarbonyl) | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

| Fmoc (fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., Piperidine) | masterorganicchemistry.comnih.gov |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral piperidines is of great interest, particularly for pharmaceutical applications. acs.org This is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Stereoselective Piperidine Ring Construction

Asymmetric catalysis employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. ru.nl One powerful method is the asymmetric hydrogenation of pyridine derivatives. nih.gov For instance, an Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using a chiral ligand like MeO-BoQPhos has been developed, achieving high levels of enantioselectivity. nih.gov This method could be directly applied to a precursor like N-benzyl-2-(3-methoxypropyl)pyridinium salt to produce chiral this compound.

Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This has been used to synthesize enantioenriched 3-substituted piperidines from pyridine and boronic acids, involving the asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.orgsnnu.edu.cnnih.gov While this targets the 3-position, similar principles of asymmetric metal catalysis can be applied to functionalize other positions of the piperidine ring. researchgate.net Radical-mediated C-H amination/cyclization using chiral copper catalysts also represents a modern approach to forming chiral piperidines from acyclic amines. mdpi.comnih.gov

Table 3: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Direct, atom-economical route to 2-alkyl piperidines. | nih.gov |

| Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | Dihydropyridines / Boronic Acids | Access to enantioenriched 3-substituted piperidines. | acs.orgsnnu.edu.cnnih.gov |

| Phosphine-catalyzed [4+2] Annulation | C2-symmetric chiral phosphepine | Imines and Allenes | Furnishes functionalized piperidines with good stereoselectivity. | researchgate.net |

Chiral Auxiliary-Mediated Methodologies for Enantiopure Compounds

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. ru.nlwikipedia.org

This strategy is widely used in stereoselective synthesis. osi.lv For example, Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary for the asymmetric synthesis of chiral amines. osi.lv It can be condensed with a ketone or aldehyde to form an N-sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary provides the chiral amine. wikipedia.org In the context of this compound, a precursor ketone could be reacted with a chiral auxiliary, followed by cyclization and removal of the auxiliary.

Another example is the use of chiral oxazolidinones, which can direct stereoselective alkylation or aldol (B89426) reactions. wikipedia.org While these methods often require more synthetic steps (attachment and removal of the auxiliary), they are robust and can provide high levels of stereocontrol. ru.nl

Recrystallization Techniques for Enantiomeric Excess Enhancement

The production of single-enantiomer pharmaceuticals is a critical aspect of modern drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. While asymmetric synthesis aims to produce a single enantiomer directly, the resulting product often has an enantiomeric excess (e.e.) that is below the stringent requirements for pharmaceutical applications. researchgate.net Consequently, a final purification step to enhance the enantiomeric excess is frequently necessary. Recrystallization is a powerful and widely used technique for this purpose, valued for its cost-effectiveness and scalability. ardena.com Although specific research detailing the enantiomeric enhancement of this compound via recrystallization is not extensively documented, the principles and methodologies are well-established for analogous chiral piperidine structures and other chiral compounds. These techniques can be broadly categorized into recrystallization of diastereomeric salts and direct crystallization of enantioenriched mixtures.

The fundamental premise of enhancing enantiomeric excess through crystallization lies in the different physical properties of either diastereomers or the enantiomers themselves in a crystalline state. ardena.com The choice of method depends on the nature of the compound and its phase behavior when mixed with its mirror image.

A prevalent and robust method for resolving racemates of chiral bases or acids is through the formation of diastereomeric salts. ardena.com For a basic compound such as this compound, this would involve reacting the racemic mixture with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have distinct physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation, the desired enantiomer of the piperidine can be recovered by neutralizing the salt.

Research on other piperidine derivatives illustrates this principle effectively. For instance, in the synthesis of substituted 3,5-piperidine carboxylic acids, recrystallization with (R)-1-phenylethylamine was employed to increase the enantiomeric excess to over 99%. nih.gov Similarly, the (S)-enantiomer was obtained in high purity through recrystallization with (S)-1-phenylethylamine. nih.gov The selection of an appropriate chiral resolving agent and solvent system is crucial for successful separation and is often determined through empirical screening.

Table 1: Potential Chiral Resolving Agents for Basic Piperidines

| Resolving Agent | Class |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid | Chiral Acid |

In cases where an asymmetric synthesis or kinetic resolution has already produced an enantioenriched mixture of this compound, a straightforward recrystallization of the product itself can often lead to a significant enhancement of the enantiomeric excess. This is particularly effective if the racemic form of the compound crystallizes as a conglomerate (a physical mixture of separate crystals of the two enantiomers) or if the solubility of the racemate is higher than that of the pure enantiomers over a certain temperature range.

A study on the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines demonstrated that after obtaining the product as the hydrochloride salt with an enantiomeric ratio (e.r.) of 94:6, a single recrystallization significantly improved this to 99:1. whiterose.ac.uk This highlights the utility of converting the amine to a salt to modify its crystalline properties, thereby facilitating enantiomeric purification.

Table 2: Example of Enantiomeric Excess Enhancement by Recrystallization of a Piperidine Derivative Salt

| Compound | Initial Enantiomeric Ratio (e.r.) | Recrystallization | Final Enantiomeric Ratio (e.r.) | Reference |

|---|

The success of this technique is highly dependent on the ternary phase diagram of the two enantiomers and the chosen solvent. Factors such as the temperature profile of the crystallization, the rate of cooling, and the concentration of the solution must be carefully optimized to achieve the desired level of purity. researchgate.net For compounds that can undergo racemization in solution, dynamic crystallization techniques can be employed, where the unwanted enantiomer is converted back to the racemate in solution, allowing for a theoretical yield of up to 100% of the desired enantiomer. ardena.com

Analytical Chemistry and Spectroscopic Characterization of 2 3 Methoxypropyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR Spectroscopy for Identification of Chemical Environments

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of 2-(3-methoxypropyl)piperidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring and the methoxypropyl side chain.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons adjacent to the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at a lower field (higher ppm value). The signal multiplicity, governed by spin-spin coupling, reveals the number of adjacent protons. For instance, a triplet indicates two neighboring protons, while a multiplet suggests a more complex coupling environment. The integration of each signal corresponds to the number of protons it represents.

Based on established chemical shift values for similar structures like piperidine and alkyl ethers, the expected ¹H NMR assignments for this compound are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H on N (piperidine) | 1.0 - 2.5 (broad) | Singlet (broad) | 1H |

| H2 (piperidine) | 2.9 - 3.1 | Multiplet | 1H |

| H6 (piperidine, axial & equatorial) | 2.5 - 2.8 | Multiplet | 2H |

| H3, H4, H5 (piperidine) | 1.2 - 1.8 | Multiplet | 6H |

| CH₂ (propyl, adjacent to piperidine) | 1.3 - 1.6 | Multiplet | 2H |

| CH₂ (propyl, middle) | 1.6 - 1.9 | Multiplet | 2H |

| O-CH₂ (propyl) | 3.3 - 3.5 | Triplet | 2H |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR Spectroscopy for Confirmation of Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound possesses nine carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals.

The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. Carbons bonded to heteroatoms like nitrogen and oxygen typically resonate at lower fields. The analysis of these shifts allows for the confirmation of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (piperidine) | 55 - 60 |

| C6 (piperidine) | 45 - 50 |

| C3, C4, C5 (piperidine) | 20 - 35 |

| C1' (propyl, adjacent to piperidine) | 30 - 35 |

| C2' (propyl, middle) | 25 - 30 |

| C3' (O-CH₂, propyl) | 70 - 75 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

While 1D NMR spectra provide foundational information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing atom connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting signals of protons that are two or three bonds apart. sdsu.edu For example, it would reveal correlations between the H2 proton of the piperidine ring and the adjacent protons at H3 and the first CH₂ group of the propyl chain. youtube.com It would also show the connectivity sequence within the propyl chain (CH₂-CH₂-CH₂).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum is invaluable for assigning the carbon signals based on the already-assigned proton signals. researchgate.net Each cross-peak in the HSQC spectrum represents a one-bond C-H connection, allowing for the definitive pairing of the data from the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. scripps.edutemple.edu It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. scielo.br

For this compound (C₉H₁₉NO), the molecular weight is 157.26 g/mol . sigmaaldrich.comsigmaaldrich.com In positive-ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen atom of the piperidine ring. This would result in the detection of a prominent molecular ion peak [M+H]⁺ at an m/z value of approximately 158.15. uni.lu Accurate mass measurement with a high-resolution mass spectrometer can further confirm the elemental composition of the molecule. scielo.br

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.15395 |

Source: Predicted values from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal technique for assessing the purity of volatile compounds and identifying components in a mixture. proquest.com In GC-MS, electron ionization (EI) is commonly used, which is a high-energy process that causes extensive fragmentation of the molecule. nih.gov

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage. This could lead to the loss of the propyl chain or the formation of a stable iminium ion.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce characteristic fragment ions. nih.gov

Side-Chain Fragmentation: Cleavage can occur along the methoxypropyl side chain, for example, with the loss of a methoxy (B1213986) group (•OCH₃, 31 Da) or a methoxypropyl radical (•C₄H₉O, 73 Da).

Analysis of these fragments helps to confirm the presence of the piperidine ring and the methoxypropyl substituent, complementing the data obtained from NMR and ESI-MS.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Presence

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FT-IR an excellent method for qualitative analysis and structural confirmation. For this compound, the spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural features: the piperidine ring, the secondary amine, and the methoxypropyl side chain.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine of the piperidine ring will show a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the propyl chain are expected in the 2850-3000 cm⁻¹ range. The methoxy group (O-CH₃) will also contribute to this region. terrificscience.org

C-O Stretch: The ether linkage (C-O-C) in the methoxypropyl group will produce a strong, characteristic absorption band typically found between 1050 and 1150 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring typically appears in the 1250-1020 cm⁻¹ range.

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the ring and side chain occur in the fingerprint region, approximately 1440-1480 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound This table is interactive and can be sorted by clicking on the headers.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |

| Methylene (CH₂) | Bend (Scissoring) | 1440 - 1480 | Medium |

| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Medium-Strong |

Raman Spectroscopy in Conformational Analysis and Polymorph Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeleton of the piperidine ring.

One of the key applications of Raman spectroscopy is in conformational analysis. The piperidine ring in this compound exists predominantly in a chair conformation. The 3-methoxypropyl substituent at the C2 position can adopt either an axial or an equatorial orientation. These two conformers have distinct energies and will produce different Raman spectra due to their different molecular symmetries and vibrational modes. researchgate.net By comparing experimental spectra with those predicted by computational methods (like Density Functional Theory), the predominant conformation in a given state (solid or solution) can be determined. researchgate.net For 2-substituted piperidines, the conformational equilibrium can be influenced by steric effects and intramolecular interactions. nih.govresearchgate.net

Furthermore, if this compound can exist in different crystalline forms (polymorphs), Raman spectroscopy can be used to distinguish between them. Each polymorph has a unique crystal lattice and, consequently, a distinct solid-state Raman spectrum, allowing for the characterization and quality control of the solid material.

Chromatographic Methods for Purification and Purity Determination

Chromatography is indispensable for separating this compound from reaction impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.

A systematic approach to method development would involve:

Column Selection: A C18 (octadecyl) column is a common starting point for separating compounds of moderate polarity. nih.govresearchgate.net

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearcher.life

pH Optimization: The pH of the aqueous buffer is a critical parameter. Since this compound is a secondary amine, its retention time is highly dependent on its ionization state. Working at a pH where the amine is protonated (e.g., pH 2-4) can improve peak shape and retention on a C18 column.

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible. However, for higher sensitivity and specificity, detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) are more suitable. researchgate.net

Table 2: Example HPLC Method Development Parameters This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate, pH 5 |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 35 °C | 40 °C |

| Detector | UV (210 nm) | CAD | MS (ESI+) |

Gas Chromatography (GC) for Volatile Compound Analysis

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Due to the basic nature of the amine, specialized columns are often required to prevent peak tailing caused by interactions with acidic sites on the column surface. gcms.cz

Key aspects of a GC method include:

Column: A capillary column with a non-polar (e.g., 5% phenyl polysiloxane) or a base-deactivated stationary phase is preferred to achieve symmetrical peak shapes. nih.gov

Inlet: A split/splitless injector is commonly used. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation.

Oven Program: A temperature program, starting at a lower temperature and ramping to a higher temperature, is used to elute the analyte and any potential impurities with good resolution. google.com

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification of the peak and any impurities, a Mass Spectrometer (MS) is used, which provides both retention time and mass spectral data for structural elucidation. vt.edu

Table 3: Typical GC-FID/MS Parameters for Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Typical Setting |

|---|---|

| Column | Rtx-Volatile Amine or DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID or MS |

| FID Temperature | 300 °C |

| MS Ion Source Temp. | 230 °C |

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. researchgate.net This method provides a direct way to validate the empirical formula and serves as a crucial purity check. rsc.orgazom.com

The analysis for this compound is based on its molecular formula, C₉H₁₉NO. sigmaaldrich.com The theoretical elemental composition is calculated from the atomic weights of its constituent elements and its molecular weight (157.25 g/mol ). sigmaaldrich.com

The process involves combusting a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element. For a compound to be considered pure, the experimentally determined percentages must closely match the theoretical values, typically within a ±0.4% tolerance. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₉NO) This table is interactive and can be sorted by clicking on the headers.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 68.75% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 12.18% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.17% |

| Total | 157.257 | 100.00% |

Chemical Reactivity and Transformational Chemistry of 2 3 Methoxypropyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it amenable to a variety of chemical modifications. These reactions are fundamental for the synthesis of diverse derivatives.

The secondary amine of 2-(3-methoxypropyl)piperidine readily undergoes N-alkylation with various alkylating agents. This reaction is a cornerstone for introducing a wide range of substituents at the nitrogen atom. Typically, the reaction is carried out by treating the piperidine derivative with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the choice of solvent often influences the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. To prevent over-alkylation to the quaternary ammonium (B1175870) salt, the stoichiometry of the reactants is carefully controlled. researchgate.net

Similarly, N-acylation can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. crunchchemistry.co.uk These reactions are generally rapid and are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. derpharmachemica.com N-acylation is a valuable method for the introduction of carbonyl-containing functional groups, leading to the formation of amides.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound Analogues This table presents generalized conditions and expected products based on known reactions of similar piperidine derivatives.

| Reaction Type | Reagent | Base | Solvent | Expected Product |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-2-(3-methoxypropyl)piperidine |

| N-Alkylation | Benzyl (B1604629) bromide | Et₃N | DMF | 1-Benzyl-2-(3-methoxypropyl)piperidine |

| N-Acylation | Acetyl chloride | Pyridine | Dichloromethane | 1-Acetyl-2-(3-methoxypropyl)piperidine |

| N-Acylation | Benzoyl chloride | Et₃N | Dichloromethane | 1-Benzoyl-2-(3-methoxypropyl)piperidine |

The tertiary amine functionality, which can be generated via N-alkylation of this compound, can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). eurekaselect.comresearchgate.net The resulting N-oxides are versatile synthetic intermediates. The N-O bond in piperidine N-oxides can influence the reactivity of the molecule in several ways. For instance, the N-oxide can act as a directing group in certain C-H functionalization reactions and can also undergo rearrangements. The Boekelheide reaction, for example, describes the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of acetic anhydride, a reaction that highlights the potential reactivity of N-oxides of substituted piperidines. wikipedia.org

Transformations of the Methoxypropyl Side Chain

The methoxypropyl side chain offers additional sites for chemical modification, primarily through cleavage of the ether bond or oxidation of the alkyl chain.

The ether linkage in the methoxypropyl side chain can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.commasterorganicchemistry.comchemistrysteps.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage of the C-O bond can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. libretexts.org In the case of the methoxypropyl group, the reaction with HBr or HI would be expected to yield 3-(2-piperidyl)propan-1-ol and the corresponding methyl halide. This transformation is synthetically useful as it unmasks a primary alcohol functionality, which can then be further modified.

Table 2: Ether Cleavage of the Methoxypropyl Side Chain This table outlines typical reagents and expected products for the ether cleavage of this compound.

| Reagent | Conditions | Expected Products |

|---|---|---|

| Hydrobromic acid (HBr) | Reflux | 3-(2-Piperidyl)propan-1-ol and Methyl bromide |

| Hydroiodic acid (HI) | Reflux | 3-(2-Piperidyl)propan-1-ol and Methyl iodide |

| Boron tribromide (BBr₃) | Dichloromethane, low temp. | 3-(2-Piperidyl)propan-1-ol and Methyl bromide |

The alkyl portion of the methoxypropyl side chain can be a target for oxidation reactions, although this generally requires harsh conditions or specific catalytic systems. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the alkyl chain. However, the presence of the piperidine ring, which is also susceptible to oxidation, can lead to a mixture of products. More selective catalytic C-H oxidation methods are being developed that could potentially target specific positions on the alkyl chain. iisc.ac.in

Following ether cleavage to the corresponding alcohol, a range of functional group interconversions become accessible. The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger oxidants such as potassium permanganate or chromic acid. fiveable.me These transformations provide access to a variety of derivatives with different functionalities at the terminus of the side chain.

Reactions Involving the Piperidine Ring Carbons

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but increasingly feasible area of research. These reactions allow for the introduction of substituents directly onto the carbon skeleton of the ring.

Recent advances in C-H activation and functionalization have provided methods to introduce new bonds at various positions of the piperidine ring. For N-protected piperidines, directed metalation strategies can be employed. For instance, lithiation of N-Boc-piperidine, often in the presence of a directing group, can generate an organolithium species that can then react with a variety of electrophiles to introduce substituents at the C2 position. nih.govwhiterose.ac.uk Functionalization at the C3 and C4 positions is more challenging due to the electronic deactivation by the nitrogen atom, but specialized catalytic systems are being developed to achieve this. researchgate.net Radical-mediated reactions, such as the Hofmann-Löffler-Freytag reaction, can also be used to functionalize the piperidine ring, typically at the C5 position, through an intramolecular hydrogen atom transfer.

Table 3: Potential C-H Functionalization Reactions of the Piperidine Ring This table summarizes conceptual approaches for the functionalization of the piperidine ring in this compound, based on modern synthetic methods.

| Position | Reaction Type | Reagents/Catalyst | Potential Product |

|---|---|---|---|

| C2 | Directed Lithiation-Electrophilic Quench | s-BuLi, TMEDA, then Electrophile (e.g., MeI) on N-Boc derivative | N-Boc-2-methyl-2-(3-methoxypropyl)piperidine |

| C3/C4 | Rhodium-Catalyzed C-H Insertion | Rh₂(esp)₂, Diazo compound on N-protected derivative | Substituted piperidine at C3 or C4 |

| C5 | Hofmann-Löffler-Freytag Reaction | N-chloroamine derivative, H₂SO₄, light | 5-Substituted piperidine derivative |

Electrophilic and Nucleophilic Functionalization at C2, C3, and C4 Positions

The functionalization of the carbon skeleton of the piperidine ring in this compound can be achieved through both electrophilic and nucleophilic pathways. The regioselectivity of these reactions is influenced by the electronic properties of the ring and the steric hindrance imposed by the substituent at the C2 position.

Electrophilic Functionalization:

Direct electrophilic substitution on the carbon atoms of the piperidine ring is generally challenging due to the electron-rich nature of the nitrogen atom, which is the primary site of electrophilic attack. However, functionalization can be achieved through C-H activation strategies, often requiring the use of a directing group on the nitrogen atom. The reactivity of the C-H bonds in piperidine derivatives generally follows the order C2 > C4 > C3 for electrophilic substitution. The C2 position is electronically activated by the adjacent nitrogen, but in the case of this compound, it is also sterically hindered. The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. The C4 position, being more sterically accessible and less electronically deactivated than C3, can be a viable site for functionalization. researchgate.net

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the functionalization of N-substituted piperidines at the C2 and C4 positions. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the N-protecting group. nih.govnsf.gov For instance, the reaction of N-Boc-piperidine with a rhodium catalyst can favor C2 functionalization, while different catalysts and protecting groups can direct the reaction to the C4 position. nih.govnsf.gov

| Entry | N-Protecting Group | Catalyst | Position Functionalized | Product Yield (%) | Reference |

| 1 | Boc | Rh2(R-TCPTAD)4 | C2 | Moderate | nih.govnsf.gov |

| 2 | Bs | Rh2(R-TPPTTL)4 | C2 | High | nih.govnsf.gov |

| 3 | α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | Good | nih.gov |

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of N-Substituted Piperidines. (Data for analogous N-substituted piperidines)

Palladium-catalyzed C-H arylation is another powerful method for the functionalization of saturated N-heterocycles. Studies on piperidine-3-carboxamides have shown that palladium catalysis can achieve regioselective arylation at the C4 position. figshare.com This strategy could potentially be adapted for the C4 functionalization of this compound derivatives.

Nucleophilic Functionalization:

Direct nucleophilic substitution on the carbon atoms of the piperidine ring is not feasible as it would require the displacement of a hydride ion. However, nucleophilic attack can occur on derivatives of this compound where a leaving group is present. For instance, if the piperidine ring is part of a pyridinium salt, nucleophilic aromatic substitution can occur. acs.org

More commonly, nucleophilic functionalization is achieved by deprotonation of a C-H bond to generate a carbanion, which then reacts with an electrophile. The acidity of the C-H protons in piperidine is generally low, requiring strong bases for deprotonation. The protons at the C2 position are the most acidic due to the inductive effect of the adjacent nitrogen atom. Therefore, deprotonation of N-protected this compound with a strong base followed by reaction with an electrophile would be expected to result in functionalization at the C2 position, provided steric hindrance is not prohibitive.

Ring-Opening and Rearrangement Reactions of the Piperidine Core

The piperidine ring is a stable, six-membered saturated heterocycle, and its ring-opening generally requires harsh conditions or specific activation. For this compound, the piperidine core is expected to be robust under typical reaction conditions.

Ring-Opening Reactions:

While specific examples of ring-opening reactions for this compound are not documented, general methods for the cleavage of cyclic amines can be considered. The Hofmann elimination, a process involving exhaustive methylation of the amine followed by treatment with a base, can lead to ring-opening. In the case of N-methyl-2-(3-methoxypropyl)piperidine, this would likely lead to the formation of a diene.

Another potential route for ring-opening is through oxidative cleavage. Oxidative cleavage of the C-C bond adjacent to the nitrogen in N-acyl piperidines can be achieved under specific conditions. researchgate.net Furthermore, certain photocatalytic oxidation reactions of 2-substituted piperidines have been observed to lead to ring-opening via C-N bond cleavage. chemrxiv.org

Rearrangement Reactions:

Skeletal rearrangements of the piperidine ring are uncommon due to its inherent stability. However, rearrangement reactions can be induced in specifically functionalized piperidine derivatives. For example, piperidine-promoted skeletal remodeling has been observed in chalcone-based pyridinium salts, leading to the formation of isoindoline (B1297411) polycycles. researchgate.net It is important to note that this reaction involves a pyridinium salt and not a saturated piperidine ring.

Ring expansion reactions are a common method for the synthesis of piperidines from smaller rings like pyrrolidines or aziridines. acs.orgresearchgate.netchemrxiv.orgthieme-connect.comnih.gov The reverse reaction, a ring contraction of a piperidine to a pyrrolidine (B122466), is less common but can occur under specific circumstances, for instance, through rearrangements involving nitrogen-centered radicals.

Catalytic Reactions and Their Impact on Chemical Transformations

Catalysis plays a crucial role in the transformation of piperidine derivatives, enabling a wide range of reactions including hydrogenation, dehydrogenation, oxidation, and C-H functionalization.

Catalytic Hydrogenation and Dehydrogenation:

The piperidine ring in this compound is already saturated. However, if derived from a corresponding pyridine precursor, catalytic hydrogenation is a key step in its synthesis. A variety of catalysts, including platinum, palladium, and rhodium, are effective for the hydrogenation of pyridines to piperidines. researchgate.netgoogle.com Iridium-catalyzed ionic hydrogenation is a robust method for the reduction of a wide range of substituted pyridines to piperidines. chemrxiv.orgchemrxiv.org

Catalytic dehydrogenation of the piperidine ring to form the corresponding pyridine derivative is also a possible transformation, typically requiring high temperatures and a suitable catalyst such as palladium on alumina (B75360) (Pd/Al2O3). This process is of interest in the context of liquid organic hydrogen carriers (LOHCs). ijnrd.org

| Substrate Analogue | Catalyst | Reaction | Product | Reference |

| 2-[(n-Methylcyclohexyl)methyl]piperidine | Pd-Al2O3 | Dehydrogenation | 2-(n-Methylbenzyl)pyridine | ijnrd.org |

| Piperidine | Sulfided CoMo | Hydrogenolysis | Various acyclic amines | researchgate.net |

Table 2: Examples of Catalytic Transformations of Piperidine Analogues.

Catalytic Oxidation:

The catalytic oxidation of piperidines can lead to various products depending on the oxidant and catalyst used. For instance, the oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can yield the corresponding piperidin-2-ones. researchgate.net This reaction provides a route to lactams, which are valuable synthetic intermediates.

Catalytic C-H Functionalization:

As discussed in section 4.3.1, catalytic C-H functionalization is a powerful tool for the derivatization of the piperidine ring. Rhodium and palladium catalysts are particularly effective in this regard. researchgate.netnih.govnsf.govfigshare.com Photoredox catalysis has also emerged as a mild and efficient method for the α-amino C-H arylation of piperidine derivatives. chemrxiv.orgscinapse.io These methods offer the potential to selectively introduce functional groups at the C2, C3, or C4 positions of this compound, enabling the synthesis of a diverse range of derivatives.

Computational Chemistry and Theoretical Studies on 2 3 Methoxypropyl Piperidine Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug design to understand and predict the interaction between a ligand, such as 2-(3-Methoxypropyl)piperidine, and its potential macromolecular target, typically a protein or enzyme. mdpi.comsemanticscholar.org The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. mdpi.com

For piperidine-based compounds, docking studies have been instrumental in elucidating binding modes and identifying key interactions that drive target affinity. nih.gov For instance, in studies involving N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, automated docking successfully placed the ligands into the enzyme's active site. researchgate.net Such simulations reveal crucial interactions, like those between the piperidine (B6355638) nitrogen and key amino acid residues, which are often essential for biological activity. researchgate.net

The insights gained from docking simulations can guide the rational design of more potent and selective derivatives of this compound by highlighting which modifications to the structure would enhance binding interactions.

| Ligand Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|---|

| N-Benzylpiperidines | Acetylcholinesterase (AChE) | -7.0 to -11.0 | Trp86, Tyr341 | Hydrophobic, π-π stacking |

| Phenylpiperazines/piperidines | Sigma-1 Receptor (S1R) | -8.5 to -10.5 | Glu172, Tyr173 | Ionic, Hydrogen Bonding |

| Piperidine-based inhibitors | Oxidosqualene Cyclase (OSC) | -6.5 to -9.0 | Asp456, Trp233 | Hydrogen Bonding, Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. dergipark.org.tr These methods are used to compute a variety of molecular descriptors that are fundamental to a molecule's stability, reactivity, and intermolecular interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For a molecule like this compound, the lone pair electrons on the nitrogen and oxygen atoms would significantly contribute to the HOMO, making these sites potential centers for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. DFT calculations can precisely determine these energy levels, offering insights into the molecule's kinetic stability and its potential role in charge-transfer interactions with a biological target. chemrxiv.org

| Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the propensity to interact with electron-deficient sites (electrophiles) on a receptor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the propensity to interact with electron-rich sites (nucleophiles) on a receptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Ionization Potential (I) | Approximated as -EHOMO. Energy required to remove an electron. | Relates to the ease of oxidation. |

| Electron Affinity (A) | Approximated as -ELUMO. Energy released when an electron is added. | Relates to the ease of reduction. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in the context of ligand-receptor recognition. manipal.edu

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These areas represent nucleophilic sites, prone to interacting with positively charged or hydrogen-bond donor sites on a receptor. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms bonded to the nitrogen and carbon atoms, indicating electrophilic sites. walisongo.ac.idiastate.edu

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. ias.ac.in The methoxypropyl side chain possesses multiple rotatable bonds, further increasing the molecule's conformational flexibility.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. nih.gov While static analysis provides a snapshot, Molecular Dynamics (MD) simulations offer a more dynamic picture. MD simulations model the atomic motions of a system over time, providing insights into conformational changes, flexibility, and the stability of ligand-protein complexes. escholarship.orgmdpi.com By simulating the molecule in an aqueous environment or within a receptor binding site, MD can reveal the dominant conformations and the energetic barriers between them, offering a more realistic view of the molecule's behavior in a biological setting. rsc.orgnih.gov

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | Staggered arrangement of all C-C bonds, minimizing torsional strain. The most stable conformation. |

| Twist-Boat | Intermediate (~5-6 kcal/mol higher) | Avoids the flagpole interactions of the pure boat form. An intermediate in the chair-flipping process. |

| Boat | High (~6-7 kcal/mol higher) | Suffers from steric hindrance ("flagpole" interactions) and torsional strain from eclipsed bonds. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity and physicochemical properties, respectively. rsc.org Computational models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), are powerful tools for deriving these relationships. mdpi.com

For a series of analogues of this compound, a 3D-QSAR model could be developed by aligning the compounds and calculating their steric and electrostatic fields. The model would then correlate variations in these fields with changes in observed biological activity. The resulting contour maps provide a visual guide for drug design, indicating where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com Such studies can reveal, for example, that increasing the length of the alkyl chain, altering the position of the methoxy (B1213986) group, or substituting the piperidine ring can systematically enhance or diminish biological potency. researchgate.net

In Silico Prediction of Biological Activity and ADMET Profiles

In the early stages of drug discovery, it is essential to evaluate a compound's potential pharmacokinetic and toxicity profiles. nih.gov In silico tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its structure. slideshare.netmdpi.com These predictions help to identify and filter out compounds with undesirable properties, such as poor oral bioavailability or potential toxicity, before committing to costly experimental synthesis and testing. nih.gov

For this compound, various computational models can predict key ADMET parameters. These include physicochemical properties like lipophilicity (LogP) and aqueous solubility, which influence absorption, as well as predictions for blood-brain barrier permeability, interactions with metabolic enzymes like cytochrome P450s, and potential toxicities. researchgate.netmdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H19NO | Basic chemical formula. uni.lu |

| Molecular Weight | 157.25 g/mol | Influences diffusion and transport. sigmaaldrich.com |

| XlogP | 1.3 | A measure of lipophilicity, affecting absorption and distribution. uni.lu |

| Hydrogen Bond Donors | 1 | The N-H group on the piperidine ring. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms. |

| Rotatable Bonds | 4 | Indicates molecular flexibility. |

| Polar Surface Area (PSA) | 21.3 Ų | Relates to membrane permeability and oral bioavailability. nih.gov |

Medicinal Chemistry and Pharmacological Investigations of 2 3 Methoxypropyl Piperidine Analogues

Rational Design and Synthesis of 2-(3-Methoxypropyl)piperidine-Based Drug Candidates

The development of novel therapeutics from the this compound core involves a systematic approach of rational design, informed by structure-activity relationships (SAR), and executed through versatile synthetic strategies. This process aims to optimize the molecule's interaction with specific biological targets while maintaining favorable drug-like properties.

Scaffold Modification and Derivatization Strategies

The this compound scaffold offers multiple points for chemical modification to generate a library of diverse analogues. Key strategies include modifications at the piperidine (B6355638) nitrogen, alterations to the 3-methoxypropyl side chain, and substitutions on the piperidine ring itself.

N-Substitution: The secondary amine of the piperidine ring is a primary site for derivatization. Standard synthetic methods such as reductive amination, N-acylation, N-alkylation, and N-arylation can be employed to introduce a wide variety of functional groups. These modifications can profoundly influence the compound's polarity, basicity, and steric bulk, which are critical for target binding and pharmacokinetic properties.

Side-Chain Modification: The 3-methoxypropyl side chain can be altered to probe its role in target engagement. The ether linkage can be replaced with more stable or more flexible groups, and the terminal methyl group can be substituted with larger alkyl or aryl moieties to explore hydrophobic pockets within a target's binding site.

Ring Substitution: While more synthetically challenging, introducing substituents directly onto the carbon atoms of the piperidine ring can create chiral centers and enforce specific conformations, which may lead to improved potency and selectivity. Modern synthetic methodologies, such as stereoselective annulation or the reduction of substituted pyridine (B92270) precursors, provide pathways to such complex analogues. nih.gov

These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacological activity.

Incorporation of Diverse Pharmacophores for Enhanced Bioactivity

A key aspect of rational drug design is the incorporation of pharmacophores—specific molecular features or fragments responsible for a drug's biological activity. By chemically linking known pharmacophores to the this compound scaffold, novel hybrid molecules can be created with potentially synergistic or enhanced effects.

For instance, to target G-protein coupled receptors (GPCRs), moieties known to interact with aminergic or peptidergic receptors can be appended, often via the piperidine nitrogen. Similarly, for designing enzyme inhibitors, functional groups that can interact with the catalytic residues of an enzyme's active site, such as carboxamides or other hydrogen-bonding motifs, can be integrated into the molecular structure. The this compound core serves as a versatile platform to correctly orient these pharmacophores for optimal interaction with their biological targets.

Pharmacological Target Identification and Validation

The therapeutic potential of this compound analogues is realized through the identification and validation of their molecular targets. Given the prevalence of the piperidine motif in neuropharmacology and other therapeutic areas, these analogues are prime candidates for investigation against targets like GPCRs and various enzyme systems.

G-Protein Coupled Receptors (GPCRs) and Ligand Binding Studies

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of modern medicines. researchgate.net The structural features of piperidine-containing compounds make them well-suited for interaction with the transmembrane helical bundles that form the ligand-binding pockets of many GPCRs. nih.gov Ligand binding assays, often using radiolabeled ligands, are fundamental in determining the affinity (typically measured as Ki or IC50 values) of new analogues for a panel of GPCRs to establish their potency and selectivity.

Serotonin Receptor Modulation, Specifically 5-HT4 Receptor Agonism

The serotonin (5-HT) system is a critical target for drugs treating a range of disorders, including those affecting the central nervous system and gastrointestinal (GI) tract. The 5-HT4 receptor, in particular, is a key target for prokinetic agents used to treat GI motility disorders. nih.govnih.gov The development of selective 5-HT4 receptor agonists has been a focus of medicinal chemistry, with many successful compounds incorporating a piperidine ring as a central structural element. This ring often mimics the protonated amine of serotonin, facilitating a key interaction with the receptor.

The design of this compound-based 5-HT4 agonists would involve incorporating pharmacophoric features of known agonists. Structure-activity relationship studies of existing piperidine-based 5-HT4 agonists provide a roadmap for such design. For example, compounds like Prucalopride demonstrate the importance of specific substitution patterns on aromatic rings connected to the piperidine core.

| Compound | Target | Binding Affinity (pKi) | Functional Activity (pEC50) |

|---|---|---|---|

| Prucalopride | Human 5-HT4a | 8.1 | 7.7 |

| Velusetrag (TD-5108) | Human 5-HT4 | 8.8 | 9.1 |

| Cisapride | Human 5-HT4 | 7.8 | 8.1 |

| Tegaserod | Human 5-HT4 | 7.4 | 7.6 |

Data in this table is illustrative and compiled from publicly available pharmacological data for known 5-HT4 agonists to demonstrate the type of data generated in such studies.

Enzyme Inhibition Studies (e.g., Renin, Kinases, Proteases)

Beyond GPCRs, piperidine-containing molecules have been successfully designed as inhibitors of various enzymes. The piperidine scaffold can serve as a rigid anchor to position functional groups for optimal interaction with an enzyme's active site.

A prominent example is the development of renin inhibitors for the treatment of hypertension. Renin is an aspartyl protease, and its inhibition is a key therapeutic strategy within the renin-angiotensin-aldosterone system. nih.govmedchemexpress.com Structure-based drug design has led to potent renin inhibitors containing a piperidine core. For example, a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides were designed to interact with the S1/S3 binding pockets and the catalytic aspartic acids of renin. nih.gov The piperidine ring was crucial for positioning a basic amine to interact with the catalytic dyad. This same principle could be applied to design novel renin inhibitors based on the this compound scaffold.

| Compound ID | Modification | Renin IC50 (nM) |

|---|---|---|

| Compound 3 (Initial Hit) | Core Fragment | 130,000 |

| Compound 5 | Addition of (R)-3-aminopiperidine | 230 |

| Compound 14 (Optimized) | Optimized S1/S3 binding elements | 2 |

This table is adapted from published research on N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors to illustrate the outcomes of enzyme inhibition studies. nih.gov

Furthermore, piperidine derivatives have been investigated as inhibitors of various kinases, such as IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy. encyclopedia.pub The versatility of the piperidine scaffold suggests that analogues of this compound could be rationally designed to target a wide range of enzymes implicated in human disease.

Ion Channel Modulation and Electrophysiological Investigations

The piperidine scaffold is a key structural motif in a variety of biologically active compounds, including those that modulate the function of ion channels. Ion channels, being integral membrane proteins that control ion flux, are critical for cellular excitability and signaling processes. mdpi.com The interaction of piperidine-containing molecules with these channels can lead to significant physiological effects. Research into alkaloids, a class of compounds that often includes the piperidine ring, has shown they can modulate the functioning of ion channels, not necessarily by direct binding, but by altering the physical properties of the lipid membrane in which the channels are embedded. nih.gov This alteration of the lipid environment can, in turn, affect the conformation and function of various ion channels. nih.gov

For instance, studies on piperine (B192125), a well-known piperidine-containing alkaloid, have demonstrated that it can influence membrane properties. Such alterations are thought to play a role in regulating the conductance of channels like those formed by the antifungal agent nystatin and the antimicrobial peptide cecropin A. nih.gov While direct electrophysiological data on this compound itself is scarce in the provided literature, the broader family of piperidine derivatives has been investigated for its effects on voltage-gated ion channels. For example, picaridin, a member of the piperidine chemical family, has been studied in the context of its interaction with excitable cells. mdpi.com These investigations underscore the potential for piperidine analogues to modulate ion channel activity, a crucial aspect of their pharmacological profile that warrants further detailed electrophysiological studies to elucidate specific mechanisms and channel subtype selectivity.

Interaction with Transport Proteins and Efflux Pumps

Analogues of this compound have been extensively studied for their interactions with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synapse. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, which share the core piperidine structure, were evaluated for their binding affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov The nature of the N-substituent on the piperidine ring was found to be a critical determinant of both affinity and selectivity for DAT. nih.gov For instance, the analogue 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine demonstrated a subnanomolar binding affinity for DAT (Ki = 0.7 nM) and possessed good selectivity over SERT. nih.gov

In addition to neurotransmitter transporters, piperidine-containing structures have been investigated as inhibitors of efflux pumps, which are proteins that contribute to multidrug resistance (MDR) in bacteria by expelling antibiotics. nih.gov Piperine analogues have been synthesized and evaluated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. chemmethod.comresearchgate.net The mechanism of these inhibitors often involves increasing the efficacy of antibiotics like ciprofloxacin by preventing their removal from the bacterial cell. chemmethod.com Research into pyridylpiperazine-based compounds has identified allosteric inhibitors of the AcrAB-TolC efflux pump in E. coli. nih.gov These inhibitors bind to a unique site on the transmembrane domain of the AcrB protein, which is involved in the proton relay mechanism, thereby disrupting the pump's functional cycle. nih.gov This highlights the potential for designing piperidine-based compounds to combat antibiotic resistance.

Table 1: Binding Affinity of Piperidine Analogues for Monoamine Transporters

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) |

|---|---|---|---|

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 |

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses